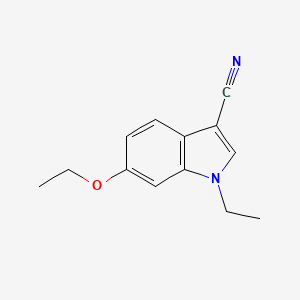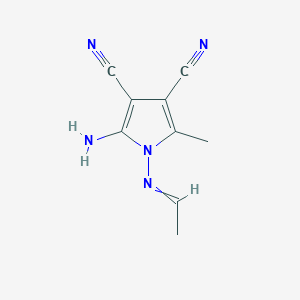![molecular formula C10H15NO B3359800 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one CAS No. 87624-30-4](/img/structure/B3359800.png)
1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one
Vue d'ensemble
Description
1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one is a complex organic compound belonging to the class of cycloheptapyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors through intramolecular reactions. For example, a linear precursor containing a pyridine ring and a cycloheptane ring can undergo cyclization under acidic or basic conditions to form the fused ring structure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Continuous flow chemistry techniques may also be employed to streamline the production and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents onto the ring structure, altering its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound's unique structure makes it useful in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific receptors, triggering downstream signaling pathways. The molecular targets and pathways involved can vary widely, depending on the biological or chemical context.
Comparaison Avec Des Composés Similaires
1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one can be compared to other similar compounds, such as:
Iso E Super: Another compound with a similar fused ring structure, used in fragrances.
Aristolone: A compound with a similar pyridine ring, used in research and industry.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the potential applications that arise from it. Its ability to undergo various chemical reactions and its potential as a ligand or building block make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
1,3,4,5,6,7,8,9-octahydrocyclohepta[b]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-10-7-6-8-4-2-1-3-5-9(8)11-10/h1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFBTGBGCZWJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571177 | |
| Record name | 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87624-30-4 | |
| Record name | 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


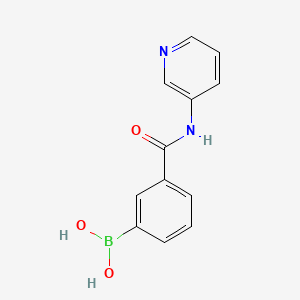

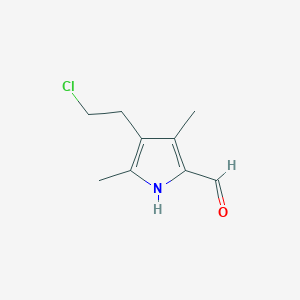
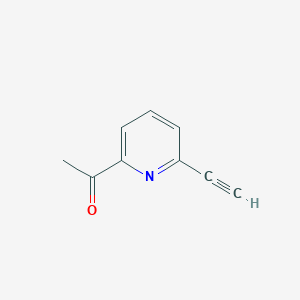
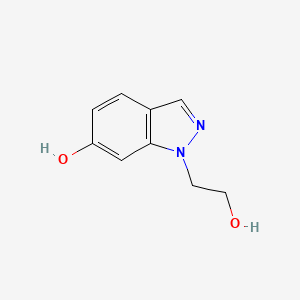


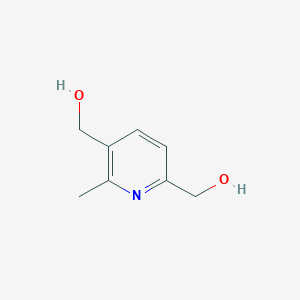
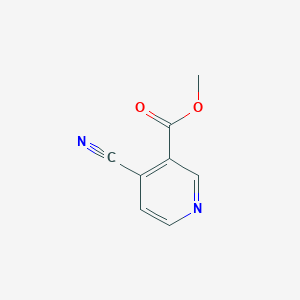
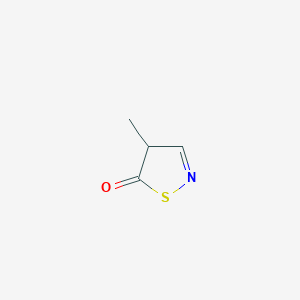
![1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B3359789.png)
